![molecular formula C20H20N2O4S B2682987 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide CAS No. 892845-21-5](/img/structure/B2682987.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “N’- ( [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide” is described in PubChem . Another example is the synthesis of “[1,3]-Dioxolo [4,5-f]benzodioxole (DBD) Fluorescent Dyes” which are synthesized from commercially available reactants .Molecular Structure Analysis
The molecular structure of similar compounds can be found in the PubChem database . For example, the molecular formula of “N’- ( [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide” is C15H10FN3O3S . The InChI and Canonical SMILES are also provided .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are available in the PubChem database . For example, “N’- ( [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide” has a molecular weight of 331.3 g/mol, XLogP3-AA of 3.8, and a topological polar surface area of 101 Ų .Scientific Research Applications
Pharmacological Evaluation and Anticonvulsant Activity
A study on 4-thiazolidinone derivatives, including those with benzothiazole moieties, demonstrated their potential as benzodiazepine receptor agonists with considerable anticonvulsant activity. These compounds showed significant efficacy in electroshock and pentylenetetrazole-induced lethal convulsion tests, highlighting their potential in developing new anticonvulsant therapies (Faizi et al., 2017).
Anticancer and Antitumor Activities
Research into the anticancer properties of benzothiazole derivatives revealed that certain compounds exhibit significant topoisomerase II inhibitory activity. This activity is crucial for developing therapeutic agents against various cancers by targeting the DNA replication process (Pınar et al., 2004). Another study highlighted the synthesis and evaluation of novel fluoroquinolone derivatives with benzothiazole substituents, showcasing potent antibacterial activity against various bacterial strains, which could lead to new treatments for bacterial infections (Sharma et al., 2017).
Anti-Inflammatory and Analgesic Agents
Benzoxazolone and benzothiazolone derivatives have been studied for their potential as anti-inflammatory and analgesic agents. The research into dimers based on these scaffolds showed promising in vitro and in vivo activity, comparable to known drugs like indomethacin and ketorolac, suggesting a pathway for developing new pain management and anti-inflammatory medications (Abdelazeem et al., 2015).
Antioxidant Properties
The synthesis and evaluation of N-substituted benzyl/phenyl derivatives based on the benzothiazine framework have shown that these compounds possess moderate to significant radical scavenging activity. This antioxidant property is crucial for developing treatments aimed at managing oxidative stress-related diseases (Ahmad et al., 2012).
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-2-3-4-9-24-14-7-5-13(6-8-14)19(23)22-20-21-15-10-16-17(26-12-25-16)11-18(15)27-20/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBEXQPNHIRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide |
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